(1-Phenoxy-1-phenylethyl)phosphonic acid
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Overview
Description
(1-Phenoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxy and phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxy-1-phenylethyl)phosphonic acid typically involves the reaction of phenol with phenylethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (1-Phenoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phenoxy and phenylethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phenoxy and phenylethyl compounds.
Scientific Research Applications
(1-Phenoxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Phenoxy-1-phenylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The phenoxy and phenylethyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
- Phenylphosphonic acid
- Phenoxyacetic acid
- Phenylethylamine
Comparison: (1-Phenoxy-1-phenylethyl)phosphonic acid is unique due to the presence of both phenoxy and phenylethyl groups attached to the phosphonic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, phenylphosphonic acid lacks the phenoxy group, while phenoxyacetic acid does not have the phenylethyl group. Phenylethylamine, on the other hand, lacks the phosphonic acid group. These differences make this compound a versatile compound with unique applications in various fields.
Properties
CAS No. |
89561-60-4 |
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Molecular Formula |
C14H15O4P |
Molecular Weight |
278.24 g/mol |
IUPAC Name |
(1-phenoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C14H15O4P/c1-14(19(15,16)17,12-8-4-2-5-9-12)18-13-10-6-3-7-11-13/h2-11H,1H3,(H2,15,16,17) |
InChI Key |
SYFGFNJKPKQVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(OC2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
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